Rantidine HCL

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ranitidine hydrochloride is a histamine H2-receptor antagonist that inhibits stomach acid production. It is commonly used in the treatment of peptic ulcer disease, gastroesophageal reflux disease (GERD), and Zollinger-Ellison syndrome by reducing gastric acid production . Ranitidine was discovered in England in 1976 and came into commercial use in 1981 .

准备方法

Synthetic Routes and Reaction Conditions

Ranitidine hydrochloride can be synthesized through various methods. One common method involves the reaction of 5-(dimethylamino)methylfurfurylthioethylamine with l-methylthio-l-(N-methylamino)-2-nitroethylene . Another method involves the synthesis of N,N’-substituted l-nitro-2,2-diaminoethylenes, followed by their conversion to ranitidine by condensation with furyl alcohol or furfuryl mercaptan .

Industrial Production Methods

In industrial settings, ranitidine hydrochloride is often produced through the inotropic gelation method to prepare alginate microspheres incorporating polymers such as ethyl cellulose, sodium carboxymethyl cellulose, HPMC, and carbopol . The resulting drug-loaded microspheres exhibit spherical rigidity after cross-linking with a 10% w/v calcium chloride solution .

化学反应分析

Types of Reactions

Ranitidine hydrochloride undergoes various chemical reactions, including hydrolysis, oxidation, and photolysis .

Common Reagents and Conditions

Hydrolysis: Under strongly acidic or alkaline conditions, ranitidine hydrochloride can undergo hydrolytic cleavage.

Oxidation: Ranitidine can be oxidized using reagents such as hydrogen peroxide.

Photolysis: Ranitidine degrades in the presence of light, particularly under UV irradiation.

Major Products

The major products formed from these reactions include various degradation products, such as nitroso compounds from photolysis and hydrolytic cleavage products .

科学研究应用

Ranitidine hydrochloride has a wide range of scientific research applications:

Chemistry: Used in studies involving reaction kinetics and photochemistry.

Biology: Employed in research on histamine receptors and their role in gastric acid secretion.

Medicine: Widely used in the treatment of gastrointestinal conditions such as ulcers and GERD.

Industry: Utilized in the formulation of sustained-release and floating drug delivery systems to enhance bioavailability

作用机制

Ranitidine hydrochloride reduces the secretion of gastric acid by reversibly binding to histamine H2 receptors on gastric parietal cells . This binding inhibits the action of histamine, leading to a decrease in gastric acid secretion. The process involves the inhibition of histamine binding to the H2 receptor, which in turn reduces the production of gastric acid .

相似化合物的比较

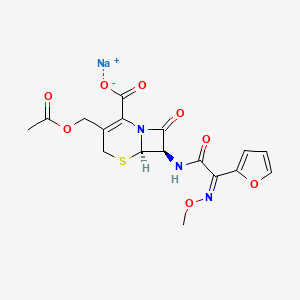

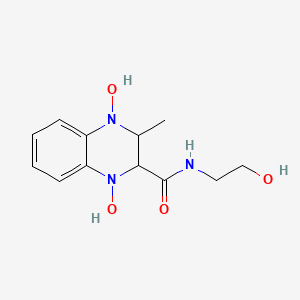

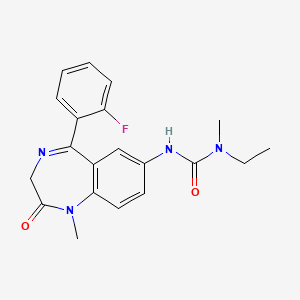

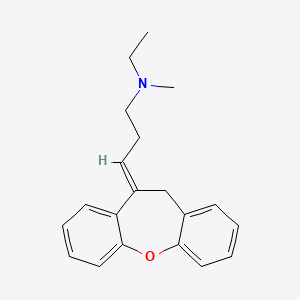

Ranitidine hydrochloride is often compared with other H2-receptor antagonists such as famotidine and cimetidine .

Similar Compounds

Uniqueness

Ranitidine hydrochloride is unique in its balance of efficacy, safety, and fewer drug interactions compared to cimetidine. it has been withdrawn from many markets due to concerns about potential carcinogenic impurities .

属性

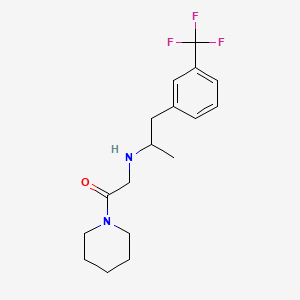

分子式 |

C12H21ClN4O3S |

|---|---|

分子量 |

336.84 g/mol |

IUPAC 名称 |

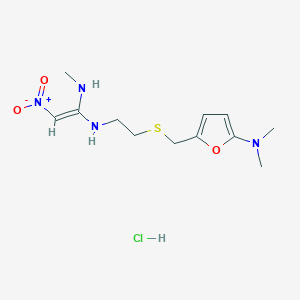

(E)-1-N'-[2-[[5-(dimethylamino)furan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine;hydrochloride |

InChI |

InChI=1S/C12H20N4O3S.ClH/c1-13-11(8-16(17)18)14-6-7-20-9-10-4-5-12(19-10)15(2)3;/h4-5,8,13-14H,6-7,9H2,1-3H3;1H/b11-8+; |

InChI 键 |

MLZWEMSTVVGHFJ-YGCVIUNWSA-N |

手性 SMILES |

CN/C(=C\[N+](=O)[O-])/NCCSCC1=CC=C(O1)N(C)C.Cl |

规范 SMILES |

CNC(=C[N+](=O)[O-])NCCSCC1=CC=C(O1)N(C)C.Cl |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,5R)-6,6-dideuterio-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13412023.png)

![bis[3,5-bis(trifluoromethyl)phenyl]-[(1R)-1-[5-(2-dicyclohexylphosphanylphenyl)cyclopenta-1,3-dien-1-yl]ethyl]phosphane;cyclopenta-1,3-diene;iron(2+)](/img/structure/B13412031.png)

![(3R)-5-methyl-3-[2-oxo-2-[[(1R)-1-phenylethyl]amino]ethyl]hexanoic acid](/img/structure/B13412074.png)